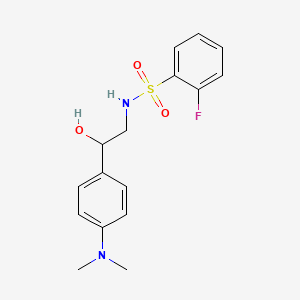
2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of Methylsulfanyl Groups: This step might involve thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Attachment of the Indenyl Group: This could be done through Friedel-Crafts alkylation or other coupling reactions.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the methylsulfanyl groups or the indenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles could be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism by which 2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dimethyl-3,3-bis(methylsulfanyl)cyclopropane-1-carboxamide
- N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide
- 3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide
Uniqueness
The uniqueness of 2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Propiedades
IUPAC Name |
2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NOS2/c1-12-11-18(2,3)13-9-8-10-14(15(12)13)21-17(22)16-19(4,5)20(16,23-6)24-7/h8-10,12,16H,11H2,1-7H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPUOHXVZXPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)NC(=O)C3C(C3(SC)SC)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)
![2-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2928335.png)

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)
![4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2928339.png)

![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)
![4-(4-chlorobenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928345.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)
![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

![7-Fluoro-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2928351.png)
